molecular formula C12H22O B1149811 Geosmin CAS No. 16423-19-1

Geosmin

Cat. No.: B1149811
CAS No.: 16423-19-1
M. Wt: 182.30
InChI Key:
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Description

Geosmin is a naturally occurring organic compound known for its distinct earthy or musty odor. It is a bicyclic alcohol with the chemical formula C₁₂H₂₂O and is a derivative of decalin. The name “this compound” is derived from the Greek words “geo,” meaning earth, and “osme,” meaning smell.

Scientific Research Applications

Geosmin has several scientific research applications across various fields:

Chemistry:

  • Used as a model compound to study the biosynthesis of sesquiterpenes.
  • Employed in the development of analytical methods for detecting trace organic compounds in water.

Biology:

  • Studied for its role in microbial ecology, particularly in soil and aquatic environments.
  • Investigated for its impact on the sensory perception of animals and humans.

Medicine:

  • Explored for its potential use in developing natural flavoring agents and odorants.
  • Studied for its effects on human olfactory receptors and potential therapeutic applications.

Industry:

Mechanism of Action

Target of Action

Geosmin is primarily produced by various blue-green algae (cyanobacteria) and filamentous bacteria in the class Actinomyces . The main genera in the cyanobacteria that produce this compound include Anabaena, Phormidium, and Planktothrix, while the main genus in the Actinomyces that produces this compound is Streptomyces . These microorganisms are the primary targets of this compound’s action.

Mode of Action

This compound is an irregular sesquiterpenoid, produced from the universal sesquiterpene precursor farnesyl pyrophosphate (also known as farnesyl diphosphate), in a two-step Mg2±dependent reaction . A single enzyme, this compound synthase, converts farnesyl diphosphate to this compound in a two-step reaction . The bacterial this compound synthase is a fascinating bifunctional enzyme .

Biochemical Pathways

The biosynthesis of this compound was a long-standing problem. Initial speculations suggested that this compound may be a degraded eudesmane sesquiterpene . Based on the identification of the cometabolites (1(10)E,5E)-germacradien-11-ol and dihydroagarofuran from Streptomyces citreus, a first detailed biosynthetic pathway through these intermediates was proposed .

Pharmacokinetics

It is known that this compound has a distinct earthy or musty odor, which most people can easily smell . The this compound odor detection threshold in humans is very low, ranging from 0.006 to 0.01 micrograms per liter in water .

Result of Action

The result of this compound’s action is the production of a distinct earthy or musty odor, which most people can easily smell . This compound is also responsible for the earthy taste of beetroots and a contributor to the strong scent (petrichor) that occurs in the air when rain falls after a spell of dry weather or when soil is disturbed .

Action Environment

The production of this compound is influenced by environmental factors. Communities whose water supplies depend on surface water can periodically experience episodes of unpleasant-tasting water when a sharp drop in the population of these bacteria releases this compound into the local water supply . Under acidic conditions, this compound decomposes into odorless substances . The production of this compound can also be influenced by temperature .

Safety and Hazards

Geosmin should be stored in original tightly closed container . Adequate ventilation should be provided and appropriate personal protective equipment should be worn . Good industrial hygiene practices should be observed .

Biochemical Analysis

Biochemical Properties

Geosmin plays a crucial role in biochemical reactions, particularly in the microbial production of secondary metabolites. It is synthesized by this compound synthase, an enzyme found in certain bacteria and fungi. This compound synthase catalyzes the conversion of farnesyl diphosphate into this compound through a series of complex reactions. The enzyme has two functional domains: the N-terminal domain converts farnesyl diphosphate into an intermediate compound, while the C-terminal domain further converts this intermediate into this compound .

Cellular Effects

This compound affects various types of cells and cellular processes. In microbial cells, this compound production is often linked to stress responses and secondary metabolism. It can influence cell signaling pathways, leading to changes in gene expression and metabolic activity. For example, in cyanobacteria, this compound production is associated with the regulation of genes involved in oxidative stress and energy metabolism .

In higher organisms, this compound can impact cellular function by interacting with sensory receptors. In fish, this compound disrupts energy metabolism and locomotor behavior, indicating its influence on cellular processes such as oxidative phosphorylation, glycolysis, and lipid metabolism . These effects highlight the compound’s role in modulating cellular responses to environmental stimuli.

Molecular Mechanism

In microbial systems, this compound synthase plays a central role in its biosynthesis. The enzyme’s N-terminal domain converts farnesyl diphosphate into a bicyclic intermediate, which is then transformed into this compound by the C-terminal domain . This process involves multiple steps, including cyclization and rearrangement reactions, highlighting the complexity of this compound biosynthesis at the molecular level.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, this compound can act as a signaling molecule, influencing behavior and sensory perception. At higher doses, this compound can have toxic or adverse effects. For instance, in fish, high doses of this compound can disrupt energy metabolism and locomotor behavior, leading to physiological stress and impaired function .

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly in microorganisms that produce it. The biosynthesis of this compound is catalyzed by this compound synthase, which converts farnesyl diphosphate into this compound through a series of enzymatic reactions . This pathway involves multiple steps, including cyclization and rearrangement, and requires specific cofactors for enzyme activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Geosmin is synthesized from the universal sesquiterpene precursor farnesyl pyrophosphate through a two-step magnesium ion-dependent reaction. The first step involves the conversion of farnesyl pyrophosphate to germacradienol, followed by the conversion of germacradienol to this compound .

Industrial Production Methods: Industrial production of this compound typically involves the cultivation of microorganisms such as cyanobacteria and actinomycetes, which naturally produce this compound. These microorganisms are grown in controlled environments, and this compound is extracted from the culture medium .

Chemical Reactions Analysis

Types of Reactions: Geosmin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with halogens under appropriate conditions.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Methylisoborneol
  • Germacradienol
  • Farnesyl pyrophosphate

Geosmin’s unique structure and low odor detection threshold make it a compound of significant interest in various scientific and industrial applications.

Properties

IUPAC Name

(4R,4aR,8aS)-4,8a-dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-4a-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-10-6-5-8-11(2)7-3-4-9-12(10,11)13/h10,13H,3-9H2,1-2H3/t10-,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPUXFOGCDVKGO-GRYCIOLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2(C1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@]2([C@]1(CCCC2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001030886
Record name (+/-)-Geosmin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16423-19-1
Record name rel-(4R,4aR,8aS)-Octahydro-4,8a-dimethyl-4a(2H)-naphthalenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16423-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+/-)-Geosmin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001030886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (�±)-Geosmin
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: Which microorganisms are known to produce geosmin?

A1: this compound is primarily produced by certain species of cyanobacteria (blue-green algae) and actinomycetes (a type of filamentous bacteria). [, , , , , , , ]

Q2: What factors influence this compound production in these microorganisms?

A2: Various environmental factors influence this compound production, including: * Nutrient Availability: Changes in nutrient levels, particularly phosphorus and nitrogen, can trigger this compound production. [, , ] * Light Conditions: Both light intensity and duration can affect this compound synthesis. [, ] * Water Flow: Lower water flow rates in rivers and reservoirs have been associated with increased this compound production in biofilms. [] * Temperature: this compound production is often associated with specific temperature ranges favorable to the growth of producing organisms. [, ]

Q3: How does this compound impact drinking water quality?

A3: this compound, even at extremely low concentrations (nanograms per liter), can impart a noticeable earthy or musty odor and taste to drinking water. While not a health hazard, it significantly affects the aesthetic quality and consumer acceptance of water. [, , , , ]

Q4: What is the chemical structure and properties of this compound?

A4: this compound is a volatile terpene alcohol. Its properties include:

  • Sensory Perception: Humans have a very low odor threshold for this compound, detecting it at concentrations as low as 4-5 ng/L. [, , ]

Q5: How is this compound typically detected and quantified?

A5: Common methods for this compound analysis include:

* **Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC/MS):**  This sensitive technique allows for the extraction and quantification of this compound at very low concentrations. [, , , , , , , ]* **Headspace Solid-Phase Microextraction (HS-SPME) with GC/MS:** This variation of SPME is particularly suited for volatile compounds like this compound. [, , ]* **Quantitative Polymerase Chain Reaction (qPCR):**  This molecular method targets the genes involved in this compound biosynthesis, potentially allowing for the early detection of this compound-producing organisms before detectable levels of the compound are present in the water. [, ]

Q6: What are the challenges in removing this compound from drinking water?

A6: this compound is challenging to remove using conventional water treatment methods. Traditional processes like coagulation, sedimentation, and even chlorination are often ineffective. [, , , , ]

Q7: What treatment options are effective in removing this compound?

A7: Advanced water treatment technologies are typically required for effective this compound removal, including: * Ozonation: Ozone can degrade this compound, but it may also create by-products that require further treatment. [, ] * Activated Carbon: Granular or powdered activated carbon effectively adsorbs this compound, but regular replacement or regeneration of the carbon is necessary. [, , , ] * Biological Filtration: Biofilters, especially when used in conjunction with ozonation, can effectively degrade this compound. [] * Membrane Filtration: Nanofiltration (NF) membranes have shown promising results in removing this compound, even at high concentrations. []

Q8: Does this compound have any known ecological function?

A8: Research suggests that this compound might act as a warning signal to deter predation on this compound-producing microorganisms. This "aposematic" function could protect both the producer and the predator, as some this compound producers also produce toxic metabolites.

Q9: Can bioremediation strategies be employed to manage this compound in water bodies?

A9: Research into the biodegradation of this compound by naturally occurring bacteria is ongoing. Identification and isolation of efficient this compound-degrading bacteria could lead to the development of bioremediation strategies for controlling this compound levels in water sources. []

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